11-[3-(benzyloxy)-4-methoxyphenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-[3-(benzyloxy)-4-methoxyphenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[3-(benzyloxy)-4-methoxyphenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, including the formation of the benzodiazepine core and the introduction of the benzyloxy and methoxy substituents. Common synthetic routes may involve:
Formation of the Benzodiazepine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The benzyloxy and methoxy groups can be introduced through nucleophilic substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
11-[3-(benzyloxy)-4-methoxyphenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new alkyl or acyl groups.
Scientific Research Applications
11-[3-(benzyloxy)-4-methoxyphenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a candidate for drug development.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 11-[3-(benzyloxy)-4-methoxyphenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-benzyloxy-3-methoxy-phenyl)-ethanone
- 3-(3-benzyloxy-4-methoxy-phenyl)-1-(4-benzyloxy-3-methoxy-phenyl)-propenone
Uniqueness
11-[3-(benzyloxy)-4-methoxyphenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific combination of functional groups and its benzodiazepine core
Properties
Molecular Formula |
C29H30N2O3 |
---|---|
Molecular Weight |
454.6g/mol |
IUPAC Name |
6-(4-methoxy-3-phenylmethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H30N2O3/c1-29(2)16-23-27(24(32)17-29)28(31-22-12-8-7-11-21(22)30-23)20-13-14-25(33-3)26(15-20)34-18-19-9-5-4-6-10-19/h4-15,28,30-31H,16-18H2,1-3H3 |
InChI Key |
LLCZEDBPVPRULD-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C=C4)OC)OCC5=CC=CC=C5)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C=C4)OC)OCC5=CC=CC=C5)C(=O)C1)C |
Origin of Product |
United States |
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